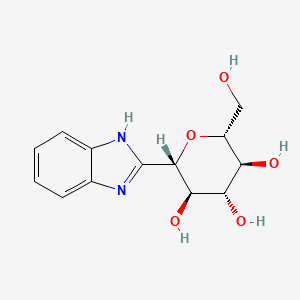

2-(beta-D-glucosyl)benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O5 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-(1H-benzimidazol-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H16N2O5/c16-5-8-9(17)10(18)11(19)12(20-8)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-19H,5H2,(H,14,15)/t8-,9-,10+,11-,12-/m1/s1 |

InChI Key |

XEMMGXXVANKOFH-RMPHRYRLSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Molecular Recognition and Interaction Studies Non Clinical Contexts

Supramolecular Assembly and Self-Association Research

The unique architecture of 2-(β-D-glucosyl)benzimidazole, which combines a planar aromatic benzimidazole (B57391) moiety with a flexible and hydrophilic glucose unit, drives its self-assembly into ordered supramolecular structures. These assemblies are primarily governed by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. The physicochemical properties of benzimidazole allow for assembly through hydrophobic interactions via the benzyl (B1604629) group and coordination chemistry through the imidazole (B134444) ring. drugbank.com The nature of these assemblies can be influenced by the surrounding chemical environment, leading to a diversity of structures and morphologies. drugbank.com

Hydrogen Bonding Networks in Crystalline Structures

The benzimidazole component of these molecules is known to participate in robust hydrogen bonding. For instance, in the crystal structure of other benzimidazole derivatives, O—H⋯N and N—H⋯O hydrogen bonds are commonly observed, often leading to the formation of chains and more complex networks. nih.gov In some cases, these interactions can lead to the formation of centrosymmetric dimers. nih.gov The presence of multiple hydrogen bond donors and acceptors in both the glucose and benzimidazole moieties of 2-(β-D-glucosyl)benzimidazole suggests a high potential for forming intricate and stable three-dimensional crystalline lattices.

Table 1: Potential Hydrogen Bond Interactions in 2-(β-D-glucosyl)benzimidazole Crystalline Structures

| Donor | Acceptor | Type of Interaction | Potential Structural Motif |

| Glucose -OH | Benzimidazole -N | Intermolecular | Chain, Sheet, 3D Network |

| Benzimidazole N-H | Glucose -OH | Intermolecular | Chain, Sheet, 3D Network |

| Glucose -OH | Glucose -OH | Intermolecular | Dimer, Chain |

| C-H (Benzimidazole/Glucose) | O (Glucose) | Intermolecular/Intramolecular | Stabilization of primary motifs |

| C-H (Benzimidazole/Glucose) | π-system (Benzimidazole) | Intermolecular | π-stacking stabilization |

This table is predictive and based on the known chemistry of benzimidazole and glucose derivatives.

Non-Covalent Interactions in Solution

In solution, the behavior of 2-(β-D-glucosyl)benzimidazole is governed by a dynamic interplay of non-covalent forces. The solubility and self-association properties are highly dependent on the nature of the solvent. In aqueous environments, the hydrophilic glucose moiety will readily form hydrogen bonds with water molecules, while the more hydrophobic benzimidazole ring may favor self-association through π-π stacking to minimize contact with water.

The study of non-covalent interactions in solution can be approached using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, 2D Exchange Spectroscopy (EXSY) can be used to monitor dynamic processes such as hydrogen bonding and the formation of transient complexes. While specific NMR studies on the self-association of 2-(β-D-glucosyl)benzimidazole are not detailed in the available literature, the general principles of benzimidazole chemistry suggest that such interactions are likely to occur. The structure and dynamic behavior of benzimidazole derivatives in solution have been studied, revealing the existence of different tautomers and conformers stabilized by both intramolecular and intermolecular hydrogen bonds.

The potential for 2-(β-D-glucosyl)benzimidazole to form host-guest complexes has also been explored in the broader context of benzimidazole derivatives. For instance, the encapsulation of benzimidazole-based drugs by macrocyclic hosts like cucurbit[n]urils demonstrates the ability of the benzimidazole core to participate in strong non-covalent interactions within a defined cavity, significantly altering its physical properties such as solubility.

Table 2: Summary of Non-Covalent Interactions of 2-(β-D-glucosyl)benzimidazole in Solution

| Interaction Type | Interacting Moieties | Solvent Influence | Potential Effect |

| Hydrogen Bonding | Glucose-Water, Benzimidazole-Water, Glucose-Glucose | Polar Protic Solvents | Enhanced Solubility |

| π-π Stacking | Benzimidazole-Benzimidazole | Aqueous/Polar Solvents | Self-Association, Aggregation |

| Hydrophobic Interactions | Benzimidazole Core | Aqueous Solutions | Drives Self-Association |

| Host-Guest Interactions | Benzimidazole Core with Host Molecule | Dependent on Host | Complex Formation, Altered Solubility |

This table summarizes expected interactions based on the chemical nature of the compound and studies of related molecules.

Advanced Spectroscopic and Analytical Methodologies for Investigation of 2 Beta D Glucosyl Benzimidazole

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Glycosidic Linkages

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformation of chiral molecules in solution. creative-proteomics.comnih.gov For 2-(beta-D-glucosyl)benzimidazole, CD spectroscopy is particularly valuable for studying the spatial arrangement around the glycosidic bond, which connects the chiral β-D-glucose moiety to the achiral benzimidazole (B57391) chromophore. The differential absorption of left and right circularly polarized light by the molecule provides information about its secondary and tertiary structure. creative-proteomics.com

The electronic transitions of the benzimidazole ring become optically active due to their proximity to the chiral sugar. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the conformation of the glycosidic linkage. nih.gov Ligand-induced conformational changes can be observed as alterations in the CD spectra. nih.gov

To translate spectral data into structural information, researchers often couple experimental CD analysis with computational modeling. creative-proteomics.com By calculating the theoretical CD spectra for various possible conformations (defined by the torsional angles φ and ψ of the glycosidic bond), a best-fit model can be determined that corresponds to the experimentally observed spectrum. mdpi.com This combined approach provides critical insights into the preferred three-dimensional structure of the molecule in a solution environment, which is often more biologically relevant than its solid-state structure.

X-ray Crystallography and Single Crystal Diffraction Methodologies for Molecular Geometry Research

X-ray crystallography, specifically the single-crystal X-ray diffraction method, stands as the definitive technique for determining the precise molecular geometry of a compound in its solid state. This method yields high-resolution data on bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional model of this compound.

The process requires the growth of a high-quality single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule, from which the exact position of each atom can be determined.

For this compound, this analysis provides several key pieces of information:

Absolute Confirmation of Stereochemistry: It verifies the β-configuration at the anomeric carbon (C1' of the glucose).

Precise Geometric Parameters: It provides exact measurements of bond lengths and angles within both the benzimidazole and glucose rings.

Solid-State Conformation: It reveals the preferred conformation around the glycosidic bond in the crystal lattice.

Intermolecular Interactions: It details the hydrogen bonding networks and other non-covalent interactions that stabilize the crystal structure.

The structural data obtained from X-ray crystallography for related benzimidazole nucleosides serve as a crucial benchmark for validating and refining the results from solution-state studies (like CD and NMR) and computational models. nih.gov

Table 1: Representative Crystallographic Data Parameters for a Benzimidazole Derivative

| Parameter | Value |

| Chemical Formula | C7H6N2 |

| Molar Mass | 118.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 13.7 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1180 |

| Z (molecules/unit cell) | 8 |

| Density (calculated) | 1.33 g/cm³ |

| Note: This table is illustrative, based on general data for benzimidazole structures, as specific crystallographic data for the title compound is not publicly available. Data for the parent compound, benzimidazole, is available in the Cambridge Structural Database (CCDC Number: 170707). nih.gov |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation Research

Chromatographic and electrophoretic techniques are fundamental for the purification, separation, and analytical assessment of this compound. mdpi.com These methods are vital for quality control during and after synthesis, ensuring the compound is free from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis and purification of benzimidazole derivatives. nih.govnih.gov The development of a robust HPLC method is critical for achieving high-resolution separation and accurate quantification. mdpi.com

A typical method for a moderately polar compound like this compound would employ a reversed-phase setup. Method development involves the systematic optimization of several parameters to achieve the desired separation with good peak shape and sensitivity.

Table 2: Typical HPLC Method Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A gradient system of: A: Water with 0.1% formic acid or phosphoric acid buffer nih.gov B: Acetonitrile or Methanol |

| Gradient | A time-programmed gradient, e.g., starting with 5% B, increasing to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD). hplc.eu Wavelengths are typically set around 254 nm and 280-290 nm for the benzimidazole chromophore. nih.govhplc.eu |

| Injection Volume | 10-20 µL |

Validation of the developed method ensures its selectivity, accuracy, and precision. nih.govresearchgate.net Such methods are essential for routine purity checks and for isolating the compound from complex reaction mixtures. hplc.euresearchgate.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative and complementary approach to HPLC. nih.govacs.org It separates analytes based on their charge-to-size ratio in an electric field. For neutral molecules like this compound, a variation known as Micellar Electrokinetic Chromatography (MEKC) is employed.

In MEKC, a surfactant is added to the background electrolyte (BGE) to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic core of the micelles, and separation is achieved based on these differential partitioning coefficients. CE offers advantages such as extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. acs.org It can often resolve impurities that co-elute with the main peak in HPLC, providing a more comprehensive purity profile. nih.gov

Table 3: Potential Capillary Electrophoresis (MEKC) Method Parameters

| Parameter | Typical Conditions |

| Capillary | Fused silica, 50 µm internal diameter, ~50 cm total length |

| Background Electrolyte (BGE) | 20-50 mM Sodium borate (B1201080) buffer (pH ~9.2) containing 50-100 mM Sodium Dodecyl Sulfate (SDS) as the micellar phase |

| Applied Voltage | 15-25 kV (Normal or reversed polarity depending on the setup) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection for a few seconds |

| Detection | Diode Array Detector (DAD) at 254 nm |

The development of CE methods provides a powerful tool for the detailed analytical characterization of this compound and related nucleoside analogues. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(β-D-glucosyl)benzimidazole, DFT calculations could provide valuable insights into its stability and reactivity. By optimizing the molecular geometry, one can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Studies on other benzimidazole (B57391) derivatives have utilized DFT to determine these parameters. For instance, calculations on various substituted benzimidazoles have shown how different functional groups influence the electron distribution and the HOMO-LUMO gap. researchgate.net In the case of 2-(β-D-glucosyl)benzimidazole, the glucose moiety is expected to significantly impact the electronic properties compared to a simple alkyl-substituted benzimidazole.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can be used to determine the distribution of atomic charges. This would reveal the electrophilic and nucleophilic sites within 2-(β-D-glucosyl)benzimidazole, highlighting the atoms most likely to participate in chemical reactions or intermolecular interactions. For example, in a study of diiodobis(benzimidazole)Co(II), NBO analysis identified the nitrogen atoms as having the largest negative charges. sapub.org A similar analysis for our target compound would likely show significant negative charges on the nitrogen atoms of the benzimidazole ring and the oxygen atoms of the glucose unit.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Benzimidazole Derivatives (Note: This table is illustrative, based on data for related compounds, to show what could be calculated for 2-(β-D-glucosyl)benzimidazole.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzimidazole | -6.21 | -0.89 | 5.32 | 3.87 |

| 2-Methylbenzimidazole | -6.05 | -0.78 | 5.27 | 3.95 |

| 2-Aminobenzimidazole | -5.78 | -0.65 | 5.13 | 4.12 |

| Hypothetical 2-(β-D-glucosyl)benzimidazole | ~ -6.0 | ~ -0.8 | ~ 5.2 | > 4.0 |

Data is synthesized from typical values found in computational chemistry literature for benzimidazole derivatives to illustrate the expected trends.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum of 2-(β-D-glucosyl)benzimidazole. nih.gov This would involve calculating the electronic transitions between molecular orbitals. The results can be compared with experimental spectra to confirm the molecular structure and understand the nature of the electronic transitions. For the parent benzimidazole in methanol, an absorption maximum is observed, which can be correlated with theoretical calculations. spectrabase.com

Furthermore, DFT can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-(β-D-glucosyl)benzimidazole, one can obtain theoretical chemical shifts. These predicted values are invaluable for assigning the signals in experimental NMR spectra, especially for complex structures where signal overlap is common. spectrabase.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

The glucose moiety attached to the benzimidazole ring introduces significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful technique to explore the conformational landscape of 2-(β-D-glucosyl)benzimidazole in a simulated environment, such as in a water box to mimic physiological conditions. nih.gov

An MD simulation would track the atomic movements over time, providing a dynamic picture of the molecule. This allows for the analysis of:

Conformational Preferences: Identifying the most stable three-dimensional arrangements of the molecule. The orientation of the glucose unit relative to the benzimidazole ring and the puckering of the glucose ring can be studied.

Solvent Interactions: Understanding how water molecules arrange around the solute and form hydrogen bonds. This is crucial for predicting solubility and bioavailability. The numerous hydroxyl groups of the glucose part and the nitrogen atoms of the benzimidazole ring are expected to be primary sites for hydrogen bonding with water. researchgate.net

Flexibility: Quantifying the flexibility of different parts of the molecule by calculating the root-mean-square fluctuation (RMSF) of atomic positions.

MD simulations on glycodendrimers have shown that the accessible conformational space is highly dependent on the structure of both the core and the sugar units, which would be analogous to the benzimidazole core and glucose unit here. nih.gov

Molecular Docking and Virtual Screening Studies with Protein Targets (Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 2-(β-D-glucosyl)benzimidazole, this could be used to hypothesize its potential biological targets. Benzimidazole derivatives are known to interact with a wide range of proteins, including enzymes and receptors. nih.govnih.gov

The process would involve:

Selecting a protein target of interest.

Generating a 3D model of 2-(β-D-glucosyl)benzimidazole.

Using a docking algorithm to place the ligand into the binding site of the protein and score the different poses based on factors like intermolecular forces and conformational energies.

For example, benzimidazoles have been docked into the active sites of enzymes like triosephosphate isomerase from Trypanosoma cruzi and various kinases. nih.gov A docking study of 2-(β-D-glucosyl)benzimidazole could reveal key interactions, such as hydrogen bonds between the glucose hydroxyls and polar residues in the binding pocket, or π-π stacking involving the benzimidazole ring.

Virtual screening could also be performed, where a library of compounds, including 2-(β-D-glucosyl)benzimidazole, is computationally screened against a specific protein target to identify potential hits. mdpi.comajgreenchem.com

Table 2: Illustrative Molecular Docking Results for Benzimidazole Derivatives with a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benzimidazole | -5.5 | Tyr8, Phe20 |

| 2-Phenylbenzimidazole | -7.2 | Tyr8, Phe20, Leu45 |

| Hypothetical 2-(β-D-glucosyl)benzimidazole | -8.5 | Tyr8, Asp12, Arg15, Phe20 |

Scores are representative examples to illustrate the potential for favorable interactions, especially with the addition of a glucose moiety capable of forming multiple hydrogen bonds.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (Excluding Clinical Outcomes)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While requiring a dataset of multiple compounds with measured activities, the principles of QSAR can be discussed in the context of designing new analogs of 2-(β-D-glucosyl)benzimidazole.

A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. nih.gov This would involve:

Generating 3D structures for a series of related glycosylated benzimidazoles.

Aligning the structures based on a common scaffold.

Calculating steric and electrostatic fields around the molecules.

Using statistical methods like Partial Least Squares (PLS) to correlate these fields with biological activity.

The resulting QSAR model would be represented as a 3D contour map, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov This provides a rational basis for designing more potent compounds.

Pharmacophore Modeling and Ligand Design Principles (Theoretical Frameworks)

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. For 2-(β-D-glucosyl)benzimidazole and its potential analogs, a pharmacophore model could be developed either based on a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govnih.gov

A likely pharmacophore for a glycosylated benzimidazole would include features such as:

A hydrogen bond acceptor (from the benzimidazole nitrogens).

A hydrogen bond donor (from the N-H of the benzimidazole and OH groups of the glucose).

An aromatic ring feature (the benzene (B151609) part of the benzimidazole).

Additional hydrogen bond donors/acceptors from the glucose moiety.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active at the same target. researchgate.net It also provides a theoretical framework for the de novo design of new ligands with optimized properties.

Applications As Research Probes and Chemical Tools

Development as Fluorescent Probes for Cellular Imaging Research (Non-Human)

The benzimidazole (B57391) core is known to be a component of various fluorescent molecules. rsc.orgnih.govnih.gov The development of fluorescent probes for cellular imaging is a critical area of research, enabling the visualization and study of biological processes within living systems. While direct studies on the fluorescent properties of 2-(beta-D-glucosyl)benzimidazole are not extensively reported, the inherent characteristics of the benzimidazole scaffold suggest its potential in this arena. Benzimidazole derivatives have been successfully developed as fluorescent probes for various applications, including the labeling of bacterial outer membrane vesicles. rsc.orgnih.gov

The fluorescence of benzimidazole-based compounds often arises from an excited-state intramolecular proton transfer (ESIPT) mechanism, which can be sensitive to the molecular environment, making them useful as sensors. The glycosylation of the benzimidazole core, as in this compound, could modulate these photophysical properties. The glucose moiety may enhance water solubility, which is advantageous for biological imaging, and could also influence the probe's localization within cellular compartments. Further research is warranted to fully characterize the fluorescent properties of this compound and its potential as a specific and effective probe for non-human cellular imaging.

Table 1: Potential Fluorescent Properties of Benzimidazole Derivatives for Cellular Imaging

| Property | Description | Potential of this compound |

| Excitation Wavelength | The wavelength of light absorbed by the fluorophore to reach an excited state. | The benzimidazole core typically absorbs in the UV-A to near-UV range. The glucosyl group is unlikely to significantly shift this to the visible range without further modification. |

| Emission Wavelength | The wavelength of light emitted by the fluorophore as it returns to the ground state. | Emission is often in the blue to green region of the spectrum for simple benzimidazoles. The polarity of the microenvironment can influence this. |

| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | This would need to be experimentally determined. The glucose moiety could potentially enhance quantum yield in aqueous environments by reducing non-radiative decay pathways. |

| Cellular Uptake and Localization | The ability of the probe to cross cell membranes and accumulate in specific organelles. | The glucose group might facilitate uptake through glucose transporters, potentially targeting the probe to specific cells or organelles with high glucose metabolism. |

Utility as Affinity Ligands in Chemical Biology Research

Affinity chromatography is a powerful technique for purifying biological molecules, relying on the specific interaction between a target molecule and a ligand immobilized on a solid support. The structure of this compound, presenting a glucose unit, makes it a promising candidate for use as an affinity ligand to capture and purify proteins that bind to glucose or glycosylated molecules, such as lectins, glucose transporters, and certain enzymes.

The principle is demonstrated by the successful use of β-glycosylamidines as ligands for the affinity chromatography of β-glycosidases. nih.gov In these systems, the glycosyl moiety provides the specific recognition element for the target enzyme. Similarly, p-aminophenyl 1-thio-β-D-glucopyranoside has been synthesized for use as a ligand in the affinity chromatography of glycosidases. nih.gov These examples strongly support the potential utility of this compound in a similar capacity. The benzimidazole portion of the molecule can serve as a stable anchor for immobilization onto a chromatography matrix through various chemical linkage strategies.

Table 2: Potential Applications of this compound as an Affinity Ligand

| Target Protein Class | Principle of Interaction | Potential Research Application |

| Lectins | Specific binding of the lectin's carbohydrate-recognition domain to the glucose moiety of the ligand. | Isolation and characterization of specific lectins from complex biological samples. |

| Glucose Transporters | Interaction of the transporter's substrate-binding site with the glucose unit. | Purification of glucose transporters for structural and functional studies. |

| Glycosidases | Binding of the enzyme's active site to the glucose portion of the ligand, which acts as a substrate analog. | Purification of specific glycosidases for enzymatic studies and industrial applications. |

| Glycogen (B147801) Phosphorylase | The glucose moiety can bind to the active site of this enzyme, as demonstrated for similar glucopyranosyl-benzimidazoles. rsc.orgrsc.org | Development of tools to study the regulation of glycogen metabolism. |

Applications in Analytical Chemistry as Reference Standards or Derivatization Reagents

In analytical chemistry, reference standards are crucial for the validation of analytical methods, ensuring the accuracy and comparability of results. Benzimidazole itself is available as a certified reference material, indicating the importance of this class of compounds in analytical applications. rsc.org Given the interest in glycosylated compounds in various fields, including pharmacology and food science, this compound could serve as a valuable reference standard for the identification and quantification of related compounds in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Furthermore, chemical derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior, detectability, or mass spectrometric fragmentation of analytes. While there are no specific reports of this compound being used as a derivatization reagent, its structure contains functional groups (the secondary amines in the imidazole (B134444) ring and the hydroxyl groups on the glucose moiety) that could potentially be reacted with analytes containing complementary functional groups. Such a derivatization could be employed to introduce a UV-active or fluorescent tag (the benzimidazole ring) or to enhance the hydrophilicity of an analyte for specific chromatographic separations.

Role as a Scaffold for Rational Design of Advanced Bio-Organic Molecules

The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.org The versatility of the benzimidazole scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. rsc.org The introduction of a β-D-glucosyl group onto this scaffold to create this compound opens up new avenues for the rational design of advanced bio-organic molecules.

The glucose moiety can be exploited to:

Enhance Water Solubility and Bioavailability: The hydrophilic nature of the sugar can improve the pharmacokinetic properties of a drug candidate.

Target Specific Tissues or Cells: The glucose unit can be recognized by glucose transporters, which are often overexpressed in cancer cells, providing a potential mechanism for targeted drug delivery.

Modulate Binding Affinity and Specificity: The glucose can form additional hydrogen bonds with the target protein, potentially increasing the affinity and selectivity of the designed molecule.

Substituted 2-(β-D-glucopyranosyl)-benzimidazoles have been synthesized and evaluated as inhibitors of glycogen phosphorylase, demonstrating the successful application of this scaffold in designing enzyme inhibitors. rsc.org The benzimidazole core can be further functionalized at various positions to fine-tune the biological activity of the resulting hybrid molecules. rsc.org

Exploration in Materials Science for Functional Hybrid Systems

The unique structural features of this compound, combining a rigid aromatic core with a flexible, functional sugar moiety, make it an interesting building block for the construction of novel functional materials. In the field of materials science, there is growing interest in the self-assembly of small molecules to create well-ordered nanostructures with specific properties.

Research on related glycosylated benzimidazole derivatives has shown their ability to self-assemble into nanofibers and nanospheres in various solvents. rsc.org This self-assembly is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. The resulting nanostructures have potential applications in areas such as drug delivery, tissue engineering, and catalysis. For instance, the gelation properties of these compounds can be tuned by the length of alkyl chains attached to the benzimidazole core.

Furthermore, the benzimidazole unit can act as a ligand for the formation of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of a glycosylated benzimidazole ligand like this compound into a MOF structure could lead to the development of functional hybrid systems with chiral recognition capabilities or enhanced biocompatibility.

Table 3: Potential Materials Science Applications of this compound

| Material Type | Principle of Formation | Potential Application |

| Self-Assembled Gels | Spontaneous formation of a 3D network of nanofibers through non-covalent interactions. | As a matrix for controlled drug release or as a scaffold for cell culture. |

| Nanoparticles | Controlled precipitation or self-assembly into discrete spherical nanostructures. | For targeted drug delivery, with the glucose moiety potentially facilitating cellular uptake. |

| Metal-Organic Frameworks (MOFs) | Coordination of the benzimidazole nitrogen atoms to metal ions to form a porous, crystalline framework. | Chiral separations, enantioselective catalysis, or as biocompatible carriers for bioactive molecules. |

| Functionalized Surfaces | Covalent attachment to a solid support to create a surface with specific carbohydrate-binding properties. | Development of biosensors or biocompatible coatings for medical devices. |

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies to Novel Glycosidic Linkages

The primary synthetic routes to 2-substituted benzimidazoles involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. ijpcbs.comarabjchem.org However, the creation of specific glycosidic linkages, particularly with the structural and stereochemical control required for biological activity, necessitates more advanced and varied methodologies.

Future research should focus on moving beyond traditional N- and C-glycosidic bonds to include S-glycosides and other heteroatom linkages, which may confer unique chemical properties and biological activities. A novel switchable approach has been developed for the synthesis of C-glycosides of benzimidazoles and quinoxalines using sulfoxonium ylide glyco-reagents under mild conditions with specific osmium or silver catalysts. rsc.org This highlights a promising direction for creating diverse heteroarene C-glycosides. rsc.org

Furthermore, the development of chemoenzymatic and biocatalytic methods offers a green and highly selective alternative to purely chemical synthesis. Exploring enzymes like glycosyltransferases could enable the precise construction of complex glycosidic linkages that are difficult to achieve through conventional chemistry. Research into one-pot syntheses, microwave-assisted reactions, and the use of eco-friendly catalysts like nano-Fe₂O₃ or p-toluenesulfonic acid under solvent-free conditions for benzimidazole (B57391) synthesis should be adapted and optimized for glycosylation reactions. nih.gov

Table 1: Comparison of Catalytic Methods for Benzimidazole Synthesis

| Catalyst/Method | Key Features | Potential for Glycosylation | Reference |

|---|---|---|---|

| [OsCl₂(p-cymene)]₂ / AgSbF₆ | Switchable synthesis for C-glycosides of benzimidazoles or quinoxalines. Mild conditions. | High potential for creating a variety of C-glycoside derivatives with high selectivity. | rsc.org |

| Molecular Iodine | Inexpensive, non-toxic catalyst for condensation of aldoses with o-phenylenediamine (B120857). | Suitable for synthesizing aldo-imidazole derivatives without cleaving the glycosidic bond. | researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Efficient for condensation of aldehydes and o-phenylenediamine under reflux or grinding conditions. | Applicable for creating the core benzimidazole scaffold prior to or following glycosylation. Simple and mild conditions. | ijpcbs.comnih.gov |

| Nano-Fe₂O₃ | Recyclable catalyst, works in aqueous medium. High efficiency and short reaction times. | A green chemistry approach that could be adapted for the sustainable synthesis of glycosylated benzimidazoles. | nih.gov |

| Deep Eutectic Solvents (DES) | Serve as both solvent and catalyst. Recyclable and efficient for 2-substituted benzimidazoles. | Offers a sustainable and selective protocol that could be explored for glycosylation reactions. | researchgate.net |

Investigation of Glycosylated Benzimidazole Interactions with Emerging Biological Targets

Glycosylated benzimidazoles have shown promise against various biological targets. For instance, novel benzimidazole-triazole glycoconjugates have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Certain compounds in this class exhibited noteworthy inhibitory activity against EGFR and significant cytotoxic effects against human liver, colorectal, and breast cancer cell lines. nih.govnih.gov

Another emerging area is the development of antifouling agents. A study on 2-(β-D-glucofuranosyl)benzimidazole C-nucleoside analogs demonstrated their effectiveness in inhibiting marine bacterial growth and biofilm formation, suggesting their potential as environmentally safe antifouling materials. nih.gov

Future research must systematically screen 2-(β-D-glucosyl)benzimidazole and its analogs against a wider array of emerging biological targets. This includes:

Kinases other than EGFR: Many other protein kinases are implicated in cancer and inflammatory diseases.

Viral enzymes: The benzimidazole core is a component of some antiviral drugs, and glycosylation could enhance specificity and reduce toxicity against targets like viral polymerases or proteases.

Bacterial and Fungal Targets: Beyond antifouling properties, these compounds could be explored for activity against pathogenic microbes, focusing on enzymes involved in cell wall synthesis or virulence factor production.

Lectins: Investigating the interactions with lectins, which are carbohydrate-binding proteins, could elucidate roles in cell recognition, adhesion, and signaling. nih.gov

Advanced Materials Science Applications of 2-(β-D-glucosyl)benzimidazole Derivatives

The unique combination of a rigid, aromatic benzimidazole core and a hydrophilic, chiral glucose moiety makes these compounds attractive for materials science. The demonstrated antifouling properties of related benzimidazole C-nucleosides are a key starting point. nih.gov Research should be directed towards incorporating these molecules into marine coatings, medical devices, and water purification membranes to prevent biofilm formation.

Another unexplored avenue is the development of functional hydrogels. The self-assembly properties of benzimidazole derivatives, driven by hydrogen bonding and π-π stacking, could be modulated by the glucose unit to create stimuli-responsive "smart" materials. These materials could have applications in 3D cell culture, mimicking the extracellular matrix, and in controlled drug release systems. nih.gov The use of benzimidazole derivatives as corrosion inhibitors is also an established field, and glycosylation could lead to more effective and environmentally benign "green" inhibitors for protecting metallic surfaces. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The drug discovery and materials design processes are often long and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate this research. ML-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of novel benzimidazole glycosides before they are synthesized. nih.govnih.gov

A workflow for future research would involve:

Data Curation: Building a comprehensive database of synthesized 2-(β-D-glucosyl)benzimidazole derivatives and their experimentally determined biological activities or material properties.

Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors (e.g., electronic, topological, spatial) for each compound. nih.gov

Model Training and Validation: Employing ML algorithms such as random forests or support vector machines to train predictive models on the curated dataset. nih.gov

Predictive Screening: Using the validated model to screen virtual libraries of yet-to-be-synthesized derivatives to identify candidates with the highest predicted efficacy or desired properties, thus prioritizing synthetic efforts. nih.gov

This approach has already been successfully used to develop a QSAR model for benzimidazole derivatives as corrosion inhibitors, demonstrating its feasibility and predictive power. nih.gov

Multidisciplinary Approaches to Understanding Glycoconjugate Functionality

Understanding the precise role of the glucose moiety in the biological activity of 2-(β-D-glucosyl)benzimidazole requires a multidisciplinary approach. The study of glycoconjugates is an integral part of molecular biology, bridging chemistry and biology. nih.govnih.gov

Future investigations should combine synthetic chemistry with advanced analytical techniques and computational modeling. nih.gov

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these glycoconjugates bound to their biological targets (e.g., enzymes, receptors).

Biophysical Techniques: Employing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters of the molecular interactions.

Molecular Modeling: Performing molecular dynamics simulations to understand the conformational dynamics of the glycoconjugate and how the glucose unit influences binding and target interaction. nih.gov

Chemical Biology: Developing glycosylated benzimidazole-based molecular probes with fluorescent or affinity tags to visualize and identify their interactions within living cells. nih.gov

This integrated approach is crucial for moving beyond simply identifying active compounds to understanding their mechanism of action at a molecular level. nih.gov

Sustainable and Scalable Production Research

For any promising compound to move from the laboratory to clinical or industrial application, its synthesis must be both sustainable and scalable. granulesindia.com Future research must focus on developing green chemistry principles for the production of 2-(β-D-glucosyl)benzimidazole. ijarsct.co.in

Key areas for investigation include:

Catalyst Reusability: Employing solid-supported or recyclable catalysts, such as deep eutectic solvents or nanoparticle-based catalysts, to minimize waste and reduce costs. nih.govresearchgate.net

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or developing solvent-free reaction conditions. ijarsct.co.innih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

Process Intensification: Exploring continuous flow chemistry as an alternative to traditional batch processing to improve efficiency, safety, and scalability.

Adopting these sustainable practices will not only reduce the environmental impact but also enhance the economic viability of producing 2-(β-D-glucosyl)benzimidazole and its derivatives on a larger scale. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(β-D-glucosyl)benzimidazole derivatives, and how can glycosylation efficiency be monitored?

- Methodology : Utilize benzimidazolyl thioimidates as glycosyl donors in glycosylation reactions. Monitor reaction progress via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly focusing on β-anomer formation (δC = 77.23 ppm in CDCl3) . For example, benzimidazol-2-yl thioimidates can be activated with anisoyl chloride to enhance donor reactivity.

Q. How can spectroscopic techniques characterize the structural and photophysical properties of 2-(β-D-glucosyl)benzimidazole?

- Methodology : Employ UV-vis absorption, fluorescence spectroscopy, and time-resolved emission to study excited-state intramolecular proton transfer (ESIPT) in derivatives like 2-(2-hydroxyphenyl)benzimidazole. Measure quantum yields (FN/FT ratios) in solvents like methanol to assess tautomer emission . Terahertz (THz) spectroscopy can also map vibrational modes for fingerprint identification .

Q. What experimental approaches are used to evaluate 2-(β-D-glucosyl)benzimidazole as a glycogen phosphorylase inhibitor?

- Methodology : Perform enzyme inhibition assays using recombinant glycogen phosphorylase. Measure IC₅₀ values via spectrophotometric monitoring of phosphate release (e.g., using malachite green assay). Compare inhibition potency with structural analogs to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can host-guest interactions between 2-(β-D-glucosyl)benzimidazole and macrocycles (e.g., cucurbiturils) be analyzed to enhance solubility or bioactivity?

- Methodology : Use isothermal titration calorimetry (ITC) and ¹H NMR titration experiments to quantify binding constants (Ka) with cucurbit[6]uril derivatives. Single-crystal X-ray diffraction can resolve interaction modes (e.g., C–H⋯π or hydrogen bonding) . Fluorescence quenching studies may reveal encapsulation effects on ESIPT properties .

Q. What strategies optimize regioselective glycosylation in 2-(β-D-glucosyl)benzimidazole synthesis to avoid side products?

- Methodology : Employ latent-active glycosylation methods, where temporary protecting groups (e.g., benzyl ethers) control reactivity. Use FAB-HRMS to track intermediates and optimize reaction conditions (e.g., temperature, catalyst loading). Compare yields and anomeric ratios (α/β) via ¹³C NMR .

Q. How do metal complexes of 2-(β-D-glucosyl)benzimidazole derivatives influence their photophysical or catalytic properties?

- Methodology : Synthesize Pt(II) or Pd(II) complexes using 2-(2-pyridyl)benzimidazole ligands. Characterize via X-ray crystallography and cyclic voltammetry. Assess luminescence lifetimes and catalytic activity in carbonylation reactions (e.g., urea synthesis) .

Q. What computational models predict the ESIPT mechanism in 2-(β-D-glucosyl)benzimidazole derivatives, and how do substituents affect tautomer stability?

- Methodology : Perform density functional theory (DFT) calculations to map potential energy surfaces (PES) for proton transfer. Correlate with experimental Stokes shifts and solvent polarity effects. Substituents like electron-withdrawing groups (e.g., -F, -Cl) stabilize tautomeric forms, altering emission profiles .

Q. How can structure-activity relationships (SARs) guide the design of 2-(β-D-glucosyl)benzimidazole derivatives for targeted biological applications?

- Methodology : Synthesize analogs with varying glucosyl substituents (e.g., benzyl-protected vs. free hydroxyls) and assess pharmacokinetic properties (e.g., logP, metabolic stability). Use molecular docking to predict binding affinity with enzymes like β-glucosidase or kinases .

Methodological Notes

- Contradictions & Validation : and highlight divergent glycosylation approaches (thioimidates vs. Mitsunobu reactions). Researchers should validate method compatibility with their target substitution patterns.

- Analytical Best Practices : Prioritize HRMS for purity assessment and 2D-NMR (e.g., HSQC, HMBC) for unambiguous structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.